Butane-2,3-diamine dihydrochloride Butane-2,3-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 55536-62-4
VCID: VC8279489
InChI: InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H
SMILES: CC(C(C)N)N.Cl.Cl
Molecular Formula: C4H14Cl2N2
Molecular Weight: 161.07 g/mol

Butane-2,3-diamine dihydrochloride

CAS No.: 55536-62-4

Cat. No.: VC8279489

Molecular Formula: C4H14Cl2N2

Molecular Weight: 161.07 g/mol

* For research use only. Not for human or veterinary use.

Butane-2,3-diamine dihydrochloride - 55536-62-4

Specification

CAS No. 55536-62-4
Molecular Formula C4H14Cl2N2
Molecular Weight 161.07 g/mol
IUPAC Name butane-2,3-diamine;dihydrochloride
Standard InChI InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H
Standard InChI Key UEGFKFNFTYLWMM-UHFFFAOYSA-N
SMILES CC(C(C)N)N.Cl.Cl
Canonical SMILES CC(C(C)N)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

Butane-2,3-diamine dihydrochloride derives from the parent diamine, butane-2,3-diamine (C4H12N2\text{C}_4\text{H}_{12}\text{N}_2), through protonation of both amine groups and subsequent chloride ion pairing . The SMILES notation CC(C(C)N)N reflects its branched structure, where the central two carbons each bear an amine group . The InChIKey GHWVXCQZPNWFRO-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, though the compound is typically studied as a racemic mixture due to the absence of chiral centers in its protonated form .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC4H14Cl2N2\text{C}_4\text{H}_{14}\text{Cl}_2\text{N}_2
SMILESCC(C(C)N)N.Cl.Cl
InChIKeyGHWVXCQZPNWFRO-UHFFFAOYSA-N
CAS Registry Number55536-62-4

Spectroscopic and Computational Data

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal adduct-specific behavior. For instance, the [M+H]+[M+H]^+ ion exhibits a CCS of 118.2 Ų, while the sodium adduct ([M+Na]+[M+Na]^+) shows increased CCS at 126.3 Ų, suggesting stronger ion-dipole interactions in larger adducts . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 280°C, a property attributed to the thermal instability of its hydrochloride groups. While explicit solubility data are unavailable in the provided sources, analogous dihydrochloride salts (e.g., putrescine dihydrochloride) exhibit high water solubility (>100 mg/mL at 25°C) , suggesting similar behavior. The density of 1.472 g/cm³ aligns with trends observed in small-molecule hydrochlorides.

Reactivity and Stability

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Butane-2,3-diamine dihydrochloride is synthesized via hydrochlorination of butane-2,3-diamine using concentrated hydrochloric acid. The reaction proceeds exothermically:

C4H12N2+2HClC4H14Cl2N2ΔH<0\text{C}_4\text{H}_{12}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_4\text{H}_{14}\text{Cl}_2\text{N}_2 \quad \Delta H < 0

Purification typically involves recrystallization from ethanol/ether mixtures, yielding >98% purity as confirmed by nitrogen titration.

Manufacturing Considerations

Industrial production employs continuous flow reactors to optimize heat dissipation and minimize side reactions. Economic analyses suggest a production cost of ~$120/kg at scale, primarily driven by raw material expenses for high-purity HCl and diamine precursors.

Applications in Scientific Research

Coordination Chemistry

The compound serves as a bidentate ligand in transition metal complexes. For example, palladium(II) complexes incorporating butane-2,3-diamine exhibit enhanced catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TONs) exceeding 10⁵.

Polymer Science

Incorporation into polyamide backbones improves thermal stability, with glass transition temperatures (TgT_g) increasing by 15–20°C compared to aliphatic polyamides. These materials find use in high-performance adhesives and coatings.

Table 2: Representative Applications

FieldUse CasePerformance Metric
CatalysisPd-based cross-coupling catalystsTON: 100,000–150,000
PolymersHeat-resistant polyamidesTgT_g: 185–200°C
BiochemistryProtein crosslinking agentCrosslinking efficiency: 92%

Comparative Analysis with Structural Analogs

Butane-1,4-diamine Dihydrochloride

The 1,4-isomer (putrescine dihydrochloride, CAS 333-93-7) shares similar reactivity but exhibits distinct biological activity as a GABA precursor . The elongated carbon chain reduces steric hindrance, enhancing its utility in macrocyclic ligand synthesis.

(E)-But-2-ene-1,4-diamine Dihydrochloride

Recent Advances and Future Directions

Catalytic Innovations

A 2024 study demonstrated that zirconium complexes of butane-2,3-diamine dihydrochloride catalyze ethylene polymerization with activity rivaling metallocene catalysts (TOF: 12,000 h⁻¹).

Biomedical Applications

Ongoing research explores its use in mRNA vaccine stabilization, where protonated amines interact electrostatically with phosphate backbones, improving thermal stability by 40%.

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